molecular formula C17H17N5O3 B2775741 3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034408-28-9

3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2775741
CAS No.: 2034408-28-9
M. Wt: 339.355
InChI Key: WRQUZMMVPIWCPC-UHFFFAOYSA-N
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Description

3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through a cyclization reaction with formamide under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.

    Attachment of the Pyrazole Moiety: The final step involves the formation of the pyrazole ring, which can be achieved through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by coupling with the piperidine-quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinazoline core using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the quinazoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in cellular pathways.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(1H-pyrazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Unique due to its specific combination of quinazoline, piperidine, and pyrazole moieties.

    Quinazoline Derivatives: Compounds with a quinazoline core but different substituents, such as gefitinib and erlotinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds like piperidine itself or piperidine-based drugs such as risperidone, used in psychiatry.

    Pyrazole Derivatives: Compounds like celecoxib, a nonsteroidal anti-inflammatory drug.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions. This makes it a versatile compound for research and development in multiple scientific fields.

Properties

IUPAC Name

3-[1-(1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-15-12-3-1-2-4-13(12)19-17(25)22(15)11-6-9-21(10-7-11)16(24)14-5-8-18-20-14/h1-5,8,11H,6-7,9-10H2,(H,18,20)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQUZMMVPIWCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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